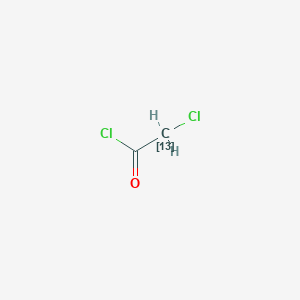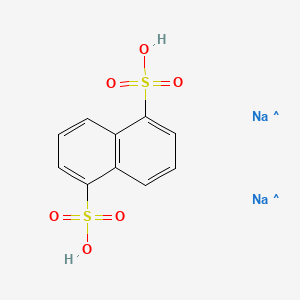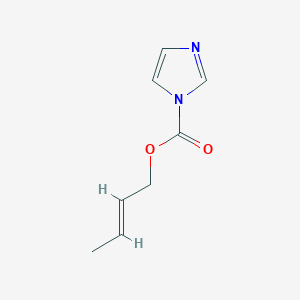
2-Chloro-acetyl-2-13C Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-acetyl-2-13C Chloride is a chlorinated acyl chloride, which is a bifunctional compound. This compound is labeled with the carbon-13 isotope, making it useful in various scientific research applications. It is a colorless to yellow liquid with a molecular formula of C2H2Cl2O and a molar mass of 113.94 g/mol .
Preparation Methods
2-Chloro-acetyl-2-13C Chloride can be synthesized through several methods:
Carbonylation of Methylene Chloride: This involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: This method uses an oxidizing agent to convert vinylidene chloride to this compound.
Addition of Chlorine to Ketene: This involves the reaction of ketene with chlorine gas.
Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: These reagents can be used to convert chloroacetic acid to this compound.
Chemical Reactions Analysis
2-Chloro-acetyl-2-13C Chloride undergoes various types of chemical reactions:
Substitution Reactions: The acyl chloride group can easily form esters and amides when reacted with alcohols and amines, respectively.
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: When exposed to water, it hydrolyzes to form chloroacetic acid and hydrochloric acid.
Scientific Research Applications
2-Chloro-acetyl-2-13C Chloride is used in various scientific research applications:
Metabolic Research: It is used in stable isotope labeling to study metabolic pathways in vivo.
Environmental Studies: It serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative detection.
Mechanism of Action
The mechanism of action of 2-Chloro-acetyl-2-13C Chloride involves its bifunctional nature. The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively . This reactivity is utilized in various synthetic pathways, including the synthesis of pharmaceuticals like lidocaine .
Comparison with Similar Compounds
2-Chloro-acetyl-2-13C Chloride can be compared with other chlorinated acyl chlorides:
Chloroacetyl Chloride: Similar in structure but not labeled with carbon-13.
Phenacyl Chloride: Used as a tear gas and in the synthesis of pharmaceuticals.
Monochloroacetyl Chloride: Another chlorinated acyl chloride used in various industrial applications.
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications involving isotopic labeling.
Properties
Molecular Formula |
C2H2Cl2O |
|---|---|
Molecular Weight |
113.93 g/mol |
IUPAC Name |
2-chloroacetyl chloride |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1 |
InChI Key |
VGCXGMAHQTYDJK-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH2](C(=O)Cl)Cl |
Canonical SMILES |
C(C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)
![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)






![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)

![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
